molecular formula C12H12BrFN2O2 B2585851 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 1376365-58-0

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide

Cat. No.: B2585851
CAS No.: 1376365-58-0
M. Wt: 315.142
InChI Key: GYQSDWUZRLUOGQ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is designed for investigative applications, particularly in the development of targeted cancer therapies. Its structure, which incorporates a bromo-fluoro benzamide moiety linked to a prop-2-enoylamino (acrylamide) ethyl group, is characteristic of scaffolds used in multiplex inhibitors that target key protein tyrosine kinase signaling pathways . Such pathways, including those mediated by vascular endothelial growth factor receptors (VEGFR), epidermal growth factor receptors (EGFR), and other growth factor receptors, are frequently dysregulated in cancers and are critical targets for therapeutic intervention . The strategic inclusion of halogen atoms and the acrylamide group suggests potential for covalent binding or specific interactions with enzyme active sites, making this benzamide derivative a valuable chemical tool for researchers studying enzyme inhibition mechanisms, signal transduction in hyperproliferative diseases, and structure-activity relationships (SAR) in drug discovery . Its primary research value lies in its utility as a precursor or active ingredient in biochemical assays aimed at understanding and inhibiting abnormal cell growth processes . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-2-11(17)15-5-6-16-12(18)8-3-4-9(13)10(14)7-8/h2-4,7H,1,5-6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQSDWUZRLUOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, a benzene derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Amidation: The intermediate product is then subjected to amidation with 2-(prop-2-enoylamino)ethylamine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by amidation in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The prop-2-enoylamino group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogenation Patterns and Aromatic Substituents

The bromo and fluoro substituents on the benzamide ring distinguish this compound from analogs with alternative halogenation or substituent positions:

Compound Name Substituents (Benzamide Ring) Side Chain Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide 4-Br, 3-F Acrylamidoethylamino ~325.17 (calculated) Potential sigma receptor ligand
4-Bromo-2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide 4-Br, 2-F Pyrrolidinylethylamino ~327.19 Likely enhanced solubility due to pyrrolidine
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-O-(trifluoropropyl) 2-Chloro-6-fluorophenyl ~525.62 Anticandidal or enzyme inhibition
2-Chloro-N-(2,3-dimethylphenyl)benzamide 2-Cl 2,3-Dimethylphenyl ~274.75 Antiproliferative activity (inferred)

Key Observations :

  • Bromo vs.
  • Fluoro Positioning : The 3-fluoro substituent in the target compound may sterically hinder interactions compared to 2-fluoro analogs, altering receptor-binding selectivity .

Side Chain Modifications

The acrylamidoethylamino side chain differentiates this compound from derivatives with saturated or heterocyclic side chains:

Compound Name Side Chain Structure Potential Biological Implications
Target Compound Acrylamidoethylamino Electrophilic acrylamide may form covalent bonds with thiols (e.g., in enzymes or receptors)
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Piperidinylethylamino High sigma receptor affinity; used in prostate tumor imaging
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide Allylamine (prop-2-en-1-yl) Reduced steric bulk compared to ethylamino derivatives; possible metabolic instability
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide Diethylaminoethylamino Enhanced basicity and solubility; potential for ionic interactions

Key Observations :

  • Acrylamide Reactivity : The α,β-unsaturated carbonyl group may confer reactivity that is absent in saturated analogs, enabling irreversible binding to biological targets but increasing toxicity risks .
  • Heterocyclic vs. Aliphatic Side Chains : Piperidine or morpholine groups (e.g., in ) enhance water solubility and may improve pharmacokinetics compared to the acrylamido group.

Biological Activity

4-Bromo-3-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and various applications supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrFN2O2. The compound features:

  • Bromine (Br) and Fluorine (F) atoms, which enhance its reactivity.
  • A benzamide functional group that is critical for its biological interactions.
  • A prop-2-enoylamino side chain that contributes to its distinct chemical properties.

This structural configuration allows the compound to interact with various biological targets, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, indicating potential applications in treating infections.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the modulation of key signaling pathways relevant to tumor growth and survival.
  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its therapeutic potential in various diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:

  • Binding to Molecular Targets : The compound can bind to enzymes or receptors, leading to modulation of their activity. This binding may alter cellular pathways involved in disease processes.
  • Inhibition of Key Enzymes : It has been suggested that the compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against various pathogens
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInteraction with specific enzymes

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial properties, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation : In vitro assays showed that the compound reduced the viability of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values indicating effective dosage ranges for therapeutic applications.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-4-fluoro-N-propylbenzamideLacks prop-2-enoylamino groupDifferent side chain affects biological activity
3-Bromo-4-fluoro-N-methylbenzamideMethyl group instead of prop-2-enoylaminoSimpler structure may lead to different properties
3-Bromo-4-fluoro-N-ethylbenzamideEthyl group instead of prop-2-enoylaminoSimilar halogenation but different side chains

The presence of the prop-2-enoylamino group is crucial as it enhances the compound's reactivity and potential interactions with biological targets compared to its analogs.

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